

Application Notes and Protocols: Lumazine Synthase as a Vaccine Delivery Platform

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Compound of Interest

Compound Name: Lumazine

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Introduction

Lumazine synthase (LS), a highly conserved enzyme in the riboflavin biosynthesis pathway of bacteria, archaea, and plants, has emerged as a powerful and versatile platform for vaccine development.[1][2][3] This enzyme self-assembles into a highly stable, icosahedral nanoparticle composed of 60 identical subunits (a 60-mer), creating a scaffold with a diameter of approximately 16 nm.[4] The N- and C-termini of each subunit are exposed on the surface of the nanoparticle, allowing for the genetic fusion of antigens. This results in a high-density, repetitive display of the antigen, mimicking the surface of many viruses and pathogens.[5]

The multivalent presentation of antigens on the LS platform leads to enhanced immunogenicity through several mechanisms. The repetitive array of antigens efficiently cross-links B-cell receptors (BCRs), leading to robust B-cell activation and proliferation.[2][5] Furthermore, the particulate nature of the LS scaffold facilitates uptake by antigen-presenting cells (APCs), such as dendritic cells (DCs), promoting antigen processing and presentation to T-cells, thus stimulating both humoral and cellular immunity.[6][7] LS-based nanoparticles are also highly thermostable, a significant advantage for vaccine manufacturing and distribution.[3]

These application notes provide an overview of the use of **lumazine** synthase as a vaccine delivery platform, along with detailed protocols for the design, production, characterization, and immunological evaluation of LS-based nanoparticle vaccines.

Data Presentation: Quantitative Summary of Lumazine Synthase Nanoparticle Characteristics and Immunogenicity

The following tables summarize key quantitative data from various studies utilizing the **lumazine** synthase platform for vaccine development.

Table 1: Biophysical Characterization of **Lumazine** Synthase Nanoparticles

Construct	Antigen	Expression System	Hydrodynamic Diameter (DLS)	Diameter (TEM)	Reference
LS	None (Bacillus anthracis)	E. coli	15.5 ± 0.19 nm	~16 nm	[5]
LS-PB10	Ricin toxin B-cell epitope	E. coli	17.5 - 18.5 nm	Not Reported	[5]
S-2P-LuS	SARS-CoV-2 Spike Protein	Mammalian Cells	Not Reported	~50 nm (including spikes)	[1]
RBD-NP	SARS-CoV-2 RBD	Mammalian Cells	~30 nm	Not Reported	[8]

Table 2: Immunogenicity of **Lumazine** Synthase-Based Vaccines in Mice

Vaccine Construct	Antigen	Adjuvant	Endpoint IgG Titer	Neutralization Titer (ID80)	Reference
LS_PB10	Ricin toxin B-cell epitope	None	Measurable anti-ricin IgG	Not sufficient for protection	[5]
S-2P-LuS (0.08 µg)	SARS-CoV-2 Spike Protein	SAS	Not Reported	305	[1]
S-6P-LuS (0.08 µg)	SARS-CoV-2 Spike Protein	SAS	Not Reported	204	[1]
Recombinant Spike Trimer (0.08 µg)	SARS-CoV-2 Spike Protein	SAS	Not Reported	<40	[1]

Experimental Protocols

Protocol 1: Design and Cloning of Lumazine Synthase-Antigen Fusion Constructs

This protocol describes the genetic fusion of a target antigen to the N- or C-terminus of the **lumazine** synthase gene.

1. Materials:

- Plasmid vector for bacterial or mammalian expression (e.g., pET series for E. coli, pcDNA series for mammalian cells).
- Gene encoding the **lumazine** synthase (e.g., from Aquifex aeolicus or Bacillus subtilis).
- Gene encoding the antigen of interest.
- Restriction enzymes and T4 DNA ligase.
- PCR primers for amplification of the LS and antigen genes.
- DNA sequencing service.

2. Procedure:

- **Primer Design:** Design PCR primers to amplify the **lumazine** synthase and antigen genes. The primers should include appropriate restriction enzyme sites for cloning into the expression vector. For N-terminal fusion, the antigen gene should be cloned upstream of the LS gene. For C-terminal fusion, the antigen gene should be cloned downstream. Flexible linkers (e.g., (G4S)_n) can be incorporated between the antigen and LS to improve protein folding and antigen presentation.
- **PCR Amplification:** Amplify the LS and antigen genes using high-fidelity DNA polymerase.
- **Digestion and Ligation:** Digest the PCR products and the expression vector with the chosen restriction enzymes. Ligate the digested antigen and LS fragments into the expression vector using T4 DNA ligase.
- **Transformation:** Transform the ligation product into competent *E. coli* for plasmid amplification.
- **Sequence Verification:** Isolate the plasmid DNA and verify the sequence of the fusion construct by DNA sequencing.

Protocol 2: Expression and Purification of Lumazine Synthase Nanoparticles

This protocol provides a general method for the expression and purification of LS-antigen fusion proteins from *E. coli*.

1. Materials:

- *E. coli* expression strain (e.g., BL21(DE3)).
- LB or Terrific Broth media.
- Isopropyl β-D-1-thiogalactopyranoside (IPTG).
- Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

- Lysozyme, DNase I.
- Ni-NTA affinity chromatography column.
- Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).
- Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Size-exclusion chromatography (SEC) column.
- Phosphate-buffered saline (PBS).

2. Procedure:

- Expression:
 1. Transform the expression plasmid into E. coli BL21(DE3) cells.
 2. Inoculate a starter culture and grow overnight.
 3. Inoculate a larger culture with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
 4. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at 18-25°C for 16-24 hours.
- Purification:
 1. Harvest the cells by centrifugation.
 2. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. Add lysozyme and DNase I to aid lysis.
 3. Clarify the lysate by centrifugation.
 4. Apply the supernatant to a Ni-NTA column pre-equilibrated with lysis buffer.
 5. Wash the column with wash buffer to remove unbound proteins.

6. Elute the His-tagged LS-antigen fusion protein with elution buffer.
7. Further purify the protein by size-exclusion chromatography using PBS as the mobile phase to isolate correctly assembled nanoparticles.
8. Analyze the purified protein by SDS-PAGE and Western blot to confirm purity and identity.

Protocol 3: Characterization of Lumazine Synthase Nanoparticles

1. Transmission Electron Microscopy (TEM):

- Dilute the purified nanoparticles to a concentration of approximately 0.1 mg/mL in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.0).[\[1\]](#)
- Apply a small drop of the sample to a glow-discharged carbon-coated copper grid for 15-60 seconds.
- Remove excess sample with filter paper.
- Wash the grid with buffer.
- Stain the grid with a negative stain solution (e.g., 0.7-2% uranyl formate or uranyl acetate).
- Image the grid using a transmission electron microscope.[\[8\]](#)

2. Dynamic Light Scattering (DLS):

- Dilute the purified nanoparticles in a suitable buffer (e.g., PBS) to a concentration of 0.5-1.0 mg/mL.
- Filter the sample through a 0.22 µm filter to remove any large aggregates.
- Measure the hydrodynamic diameter and polydispersity index using a DLS instrument.

Protocol 4: Immunological Evaluation of Lumazine Synthase Vaccines

1. Mouse Immunization:

- Use female BALB/c or C57BL/6 mice (6-8 weeks old).
- Dilute the purified LS-antigen nanoparticles in sterile PBS to the desired concentration.
- If using an adjuvant, mix the nanoparticle solution with the adjuvant according to the manufacturer's instructions.
- Immunize mice via a suitable route (e.g., intramuscular, subcutaneous, or intranasal). A typical prime-boost regimen involves immunizations on day 0 and day 21.
- Collect blood samples at various time points (e.g., pre-immunization, and 2 weeks after each immunization) to analyze the antibody response.

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer:

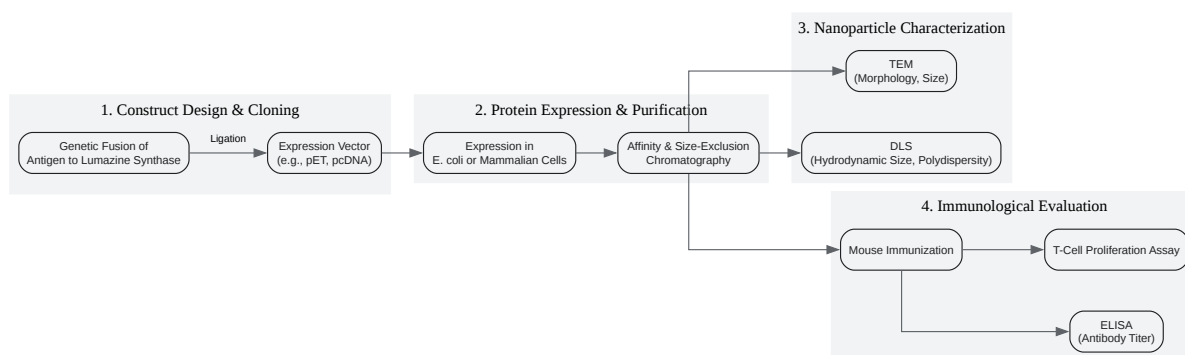
- Coat a 96-well ELISA plate with the purified LS-antigen nanoparticle or the target antigen (e.g., 50-100 ng/well in PBS) and incubate overnight at 4°C.[\[1\]](#)[\[9\]](#)
- Wash the plate with PBS containing 0.05% Tween 20 (PBST).
- Block the plate with a blocking buffer (e.g., 5% skim milk in PBST) for 1-2 hours at room temperature.[\[1\]](#)[\[9\]](#)
- Serially dilute the mouse sera in blocking buffer and add to the wells. Incubate for 1-2 hours at room temperature.
- Wash the plate with PBST.
- Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.[\[9\]](#)
- Wash the plate with PBST.
- Add a TMB substrate solution and incubate until a color develops.
- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

- Read the absorbance at 450 nm. The endpoint titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value above a pre-determined cut-off (e.g., twice the background).

3. In Vivo T-Cell Proliferation Assay (CFSE-based):

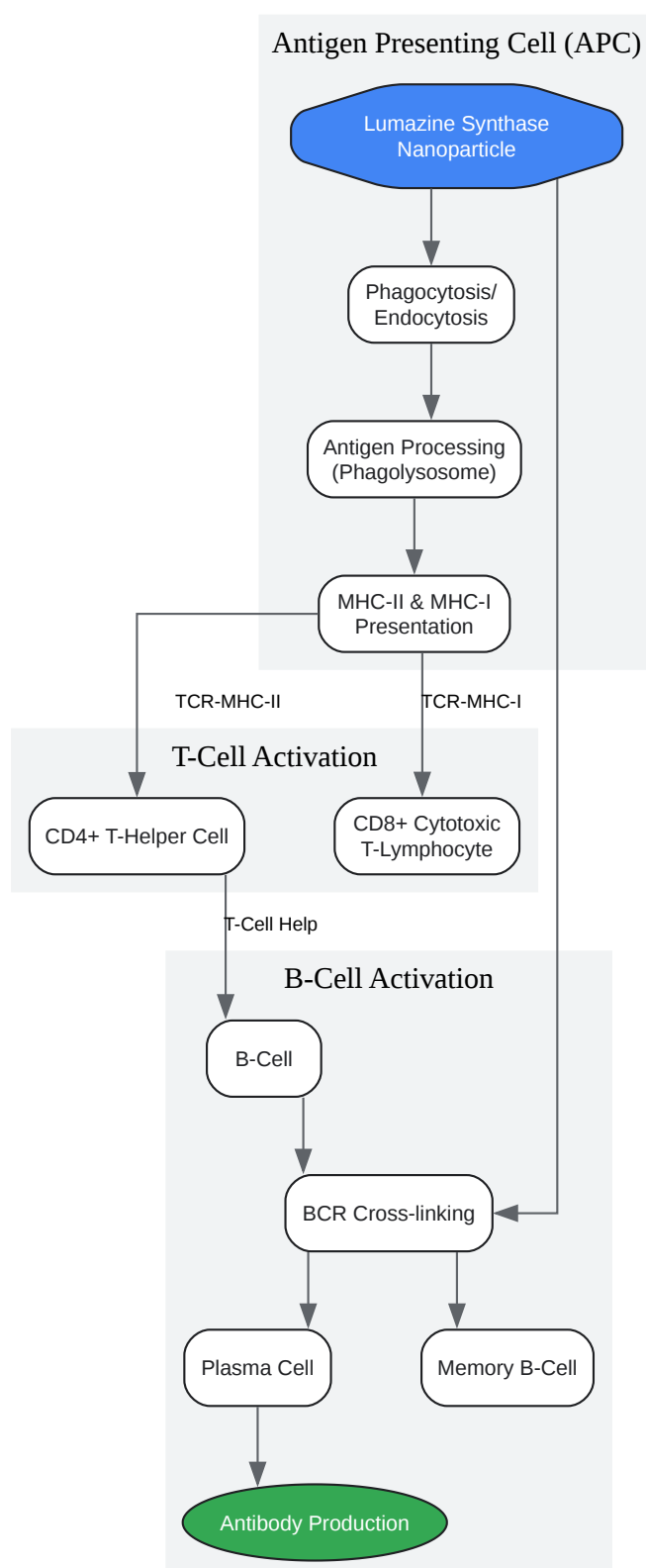
- Isolate splenocytes from a transgenic mouse expressing a T-cell receptor specific for the antigen of interest (e.g., OT-I or OT-II mice for ovalbumin).
- Label the cells with carboxyfluorescein succinimidyl ester (CFSE) at a concentration of 0.5-5 μ M.[\[6\]](#)
- Adoptively transfer the labeled cells into recipient mice.
- The following day, immunize the recipient mice with the LS-antigen nanoparticle vaccine.
- After 3-4 days, harvest the spleens and/or lymph nodes from the recipient mice.
- Prepare a single-cell suspension and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD8, CD4).
- Analyze the CFSE dilution in the antigen-specific T-cell population by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.[\[6\]](#)

Visualizations



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Caption: Experimental workflow for developing a **lumazine** synthase-based nanoparticle vaccine.



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Caption: Proposed signaling pathway for **lumazine** synthase nanoparticle vaccine-induced immunity.

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